2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide
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Overview
Description
2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, quenching, and neutralization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like phosphorus oxychloride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The pathways involved in its action include the modulation of nuclear factor κB and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2,6-Diamino-4-hydroxy-5-formamidopyrimidine
Uniqueness
2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,6-diamino-4,5-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H9N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h2H,1H2,(H2,7,11)(H4,6,8,9,10) |
InChI Key |
KIFSXSQMUDLNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NC(=N1)N)N)C(=O)N |
Origin of Product |
United States |
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